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N-benzyl-1-methyl-1H-indole-3-carboxamide

Cat. No.: B2624662
CAS No.: 625090-79-1
M. Wt: 264.328
InChI Key: DFERYFUQDRYYSK-UHFFFAOYSA-N
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Description

The Ubiquity and Pharmacological Significance of Indole (B1671886) Derivatives

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most important heterocyclic frameworks in medicinal chemistry. nih.gov Its prevalence is remarkable, appearing as a core structural feature in a multitude of natural products, biomolecules, and synthetic drugs. rsisinternational.org Naturally occurring indole-containing molecules include the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids. nih.govrsisinternational.org This natural ubiquity has inspired chemists to explore indole derivatives as "privileged structures," capable of interacting with a wide range of biological targets. nih.gov

The pharmacological significance of the indole scaffold is exceptionally broad. nih.gov Derivatives have been developed and investigated for a vast array of therapeutic applications, demonstrating activities that include anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and antioxidant effects. nih.govtandfonline.comrsc.org Marketed drugs containing the indole ring, such as the anti-inflammatory indomethacin (B1671933) and the anticancer agent vincristine, underscore the scaffold's clinical importance. rsc.orgmdpi.com The versatility of the indole ring, particularly its amenability to substitution at various positions, allows for the fine-tuning of its pharmacological properties, making it a perennial focus of drug discovery efforts. nih.govrsc.org

Historical Context of Indole-3-carboxamide Research and its Evolution

The history of indole chemistry originates with early investigations into the dye indigo. nih.gov Over the last century, interest has expanded dramatically from simple chemical characterization to the systematic evaluation of indole derivatives for their biological properties. scilit.com The indole-3-carboxamide moiety, specifically, has emerged as a particularly fruitful scaffold. Early research often focused on synthesizing and screening broad libraries of indole derivatives. However, as our understanding of molecular biology and drug-receptor interactions has grown, research has evolved toward a more rational, structure-based design approach.

A key evolutionary step was the recognition of the indole-3-carboxamide structure as a versatile template for targeting specific biological pathways. For instance, researchers have designed indole-3-carboxamide derivatives as potent cannabinoid CB1 receptor agonists and inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). nih.govrsc.org More recent studies have focused on the structure-activity relationships (SAR) of N-substituted indole-3-carboxamides, investigating how different substituents on the indole nitrogen and the amide group influence specific biological activities, such as antioxidant potential. nih.govrsisinternational.org This evolution from broad screening to targeted design and detailed SAR studies highlights the maturation of indole-3-carboxamide research in medicinal chemistry.

Positioning of N-benzyl-1-methyl-1H-indole-3-carboxamide within Current Research Paradigms

This compound is a specific molecule that embodies several key features currently being explored in medicinal chemistry. While extensive research on this exact compound is not widely published, its structure places it squarely within modern research paradigms focused on N-substituted indole-3-carboxamides. Its chemical architecture can be deconstructed into three key components, each with relevance to current investigations:

The Indole-3-carboxamide Core: This central scaffold is a well-established pharmacophore known to interact with numerous biological targets. Its rigid structure provides a reliable foundation for orienting functional groups in three-dimensional space.

The 1-Methyl Group: Substitution at the N1 position of the indole ring is a critical strategy in medicinal chemistry. It is known to significantly impact a compound's metabolic stability and can alter its binding affinity and pharmacological activity. For example, studies on related indole derivatives have shown that N-alkylation can dramatically increase anti-proliferative potency compared to N-H analogs. nih.gov

The N-Benzyl Group: The attachment of a benzyl (B1604629) group to the amide nitrogen is a common modification. This group can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions. Research on analogous compounds, such as N,1-dibenzyl-1H-indole-3-carboxamide, has explored their potential as antioxidant agents, indicating that the benzyl moiety is a key component of the pharmacophore. tandfonline.com

Therefore, this compound is positioned as a logical next step in the systematic exploration of the indole-3-carboxamide chemical space. It represents a specific combination of substitutions designed to probe structure-activity relationships and potentially discover novel biological activities.

Defining the Research Scope and Objectives for this compound Investigations

Given the pharmacological context of its structural analogs, the investigation of this compound would be guided by a clear set of research objectives. The primary scope would be to synthesize, characterize, and biologically evaluate this novel compound to determine its therapeutic potential and contribute to the broader understanding of indole-3-carboxamide SAR.

The specific objectives would include:

Chemical Synthesis and Characterization: The initial goal is to establish an efficient synthetic pathway to produce the target compound, likely involving the coupling of 1-methyl-1H-indole-3-carboxylic acid with benzylamine (B48309). Following synthesis, comprehensive structural confirmation using modern spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) is essential. Spectroscopic data from the closely related N-benzyl-1H-indole-3-carboxamide would serve as a valuable reference. ontosight.ai

Biological Screening: Based on the known activities of related compounds, a logical screening cascade would be implemented. This would involve evaluating the compound's potential in several key therapeutic areas:

Antioxidant Activity: Assessing its ability to inhibit lipid peroxidation and scavenge free radicals, as has been done for other N-substituted indole-3-carboxamides. nih.govtandfonline.com

Anticancer Activity: Screening against various cancer cell lines to determine any anti-proliferative effects, a common objective for novel indole derivatives. nih.gov

Antimicrobial Activity: Testing against a panel of bacteria and fungi to see if the N1-methylation confers activity not seen in the N-H analog, which was found to be inactive. rsisinternational.orgontosight.ai

Structure-Activity Relationship (SAR) Analysis: A crucial objective is to compare the biological activity data of this compound with its close analogs (e.g., the N-H, N-ethyl, and N-benzyl variants). tandfonline.comontosight.ai This comparative analysis would provide valuable insights into how substitutions at the N1 position modulate the compound's pharmacological profile, thereby guiding future drug design efforts.

Data Tables

Table 1: Pharmacological Activities of Representative Indole Scaffolds This table summarizes various biological activities reported for compounds containing the indole nucleus, as discussed in the referenced literature.

Pharmacological ActivityReference
Antioxidant nih.gov, rsisinternational.org, tandfonline.com
Anti-inflammatory nih.gov, tandfonline.com
Anticancer / Antiproliferative nih.gov, rsc.org, nih.gov
Antimicrobial / Antibacterial nih.gov, ontosight.ai, rsisinternational.org
Antiviral nih.gov
Cannabinoid Receptor Agonist rsc.org
PARP-1 Inhibition nih.gov

Table 2: Spectroscopic Data for the Reference Compound N-benzyl-1H-indole-3-carboxamide The following data, reported for a close structural analog, serves as a benchmark for the characterization of this compound. ontosight.ai

Analysis TypeReported Data
Appearance Brownish solid
Melting Point 118-120 °C
¹H NMR (CDCl₃) δ 1.25 (s, 1H), δ 4.7 (s, 2H), δ 7.3-7.8 (m, 4H), δ 7.8 (d, 5H), δ 8.3 (s, 1H)
¹³C NMR (CDCl₃) 162 (carbonyl-carbon), 133-128 (Ar-carbon), 77.2 (CDCl₃), 65 (C=C), 30 (CH₂)
FT-IR (KBr, cm⁻¹) 875-745 (phenyl monosubstituted), 1729.48 (C=O), 1796.57 (C=C), 2959.51 (CH₂), 3369.51 (NH)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O B2624662 N-benzyl-1-methyl-1H-indole-3-carboxamide CAS No. 625090-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-16(14)19)17(20)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFERYFUQDRYYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzyl 1 Methyl 1h Indole 3 Carboxamide

Precursor Synthesis Strategies for Indole-3-carboxylic Acid Derivatives

The formation of the indole-3-carboxylic acid scaffold is a critical preliminary stage. This typically involves the introduction of a one-carbon unit at the C3 position of the indole (B1671886) ring, followed by oxidation to the carboxylic acid level.

Vilsmeier-Haack Formylation in Indole-3-Carboxaldehyde (B46971) Synthesis

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indole. sid.ir This reaction is considered a convenient method for preparing indole-3-carboxaldehyde due to its simplicity, high purity of the product, and nearly quantitative yields. ekb.eg The reaction introduces a formyl group (-CHO) predominantly at the C3 position of the indole ring, which possesses the highest electron density. youtube.comniscpr.res.in

The process involves the use of a Vilsmeier reagent, which is a substituted chloroiminium ion. wikipedia.org This reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). youtube.comwikipedia.org The mechanism proceeds with the electrophilic attack of the Vilsmeier reagent on the indole ring. This leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final product, indole-3-carboxaldehyde. youtube.comwikipedia.org

A typical laboratory procedure involves the slow addition of phosphorus oxychloride to DMF in an ice bath, followed by the addition of indole dissolved in DMF at a controlled temperature. rsisinternational.org After the reaction is complete, the mixture is treated with ice and hydrolyzed with a base, such as sodium carbonate solution, to precipitate the product. rsisinternational.org Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to mitigate the use of stoichiometric quantities of corrosive reagents like POCl₃. acs.org

Table 1: Vilsmeier-Haack Formylation of Indoles
Indole SubstrateReagentsConditionsProductReference
IndolePOCl₃, DMFAddition of indole in DMF to pre-formed Vilsmeier reagent below 10°C, followed by hydrolysis.1H-Indole-3-carboxaldehyde rsisinternational.org
Substituted IndolesPOCl₃, DMFReaction followed by basic hydrolysis with 30% aqueous NaOH.Substituted Indole-3-carboxaldehydes researchgate.net
IndoleP(III)/P(V)=O cycle catalyst, DMF-d7Mild conditions, room temperature.C1-Deuterated Indole-3-carboxaldehyde acs.orgorgsyn.org

Oxidation Reactions for Carboxylic Acid Formation

Once indole-3-carboxaldehyde is synthesized, the next step is its oxidation to the corresponding carboxylic acid. Indole-3-carboxaldehyde is readily oxidized to indole-3-carboxylic acid. wikipedia.org Several oxidation methods are available, ranging from strong inorganic oxidants to milder, more selective reagents.

One common method is the Jones oxidation , which utilizes Jones reagent—a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972). wikipedia.orglibretexts.org This powerful oxidizing agent efficiently converts primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgnumberanalytics.comyoutube.com The oxidation is rapid, exothermic, and typically results in high yields. wikipedia.org

A disproportionation reaction known as the Cannizzaro reaction can also be employed. This method is suitable for aldehydes lacking alpha-hydrogens and is conducted under strongly basic conditions. rsisinternational.org For instance, stirring indole-3-carbaldehyde in a 20% sodium hydroxide (B78521) solution leads to the formation of indole-3-carboxylic acid upon subsequent neutralization. rsisinternational.orgrsisinternational.org

Milder oxidizing agents can also be used, which is particularly useful when sensitive functional groups are present in the molecule. Tollens' reagent , a colorless solution of diamminesilver(I) complex, [Ag(NH₃)₂]⁺, selectively oxidizes aldehydes. libretexts.orglibretexts.org The reaction is known as the silver-mirror test, as the reduction of silver ions to metallic silver forms a reflective layer on the reaction vessel, indicating a positive result. libretexts.orgyoutube.com The aldehyde is oxidized to the corresponding carboxylate anion under the alkaline conditions of the test. youtube.com

Table 2: Oxidation of Indole-3-carboxaldehyde
MethodOxidizing AgentConditionsProductCommentsReference
Cannizzaro Reaction20% Sodium Hydroxide (NaOH)Vigorous stirring at room temperature for 24 hours, followed by acid neutralization.Indole-3-carboxylic acidA disproportionation reaction. rsisinternational.orgrsisinternational.org
Jones OxidationChromium trioxide (CrO₃) in H₂SO₄/acetoneAddition of the reagent to an acetone solution of the aldehyde.Indole-3-carboxylic acidStrong oxidant, rapid reaction, and high yields. wikipedia.orgyoutube.com
Tollens' TestTollens' Reagent ([Ag(NH₃)₂]⁺)Gentle warming in a hot water bath.Indole-3-carboxylateMild oxidant, selective for aldehydes. libretexts.orglibretexts.orgyoutube.com
Acidified DichromatePotassium dichromate(VI) (K₂Cr₂O₇) in acidWarming the mixture.Indole-3-carboxylic acidThe orange solution turns green as Cr(VI) is reduced to Cr(III). libretexts.org

Direct Synthesis Pathways for N-benzyl-1-methyl-1H-indole-3-carboxamide

With the precursor, 1-methyl-1H-indole-3-carboxylic acid, in hand, the final step is the formation of the amide bond with benzylamine (B48309). This transformation can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid group.

Amidation Reactions Utilizing Coupling Agents (e.g., EDC, HOBt)

Amide bond formation is frequently accomplished using coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. nih.gov Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), are common reagents for this purpose. peptide.com EDC is particularly advantageous because it is water-soluble, allowing for easy removal of the urea (B33335) byproduct and any excess reagent through aqueous extraction. peptide.com

To improve reaction efficiency and minimize side reactions, particularly racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comluxembourg-bio.com The reaction mechanism involves the carboxylic acid reacting with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by benzylamine to form the amide. Alternatively, the O-acylisourea can react with HOBt to generate an HOBt ester, which subsequently reacts with benzylamine in a more controlled manner to yield the desired this compound. nih.govluxembourg-bio.com The reaction rates are often independent of the HOBt concentration, suggesting the initial formation of the O-acylisourea is the rate-determining step. luxembourg-bio.com

Table 3: EDC/HOBt Mediated Amidation
Carboxylic AcidAmineCoupling ReagentsSolventGeneral ConditionsProductReference
R-COOHR'-NH₂EDC, HOBt (catalytic)Acetonitrile (B52724) (CH₃CN) or Dichloromethane (B109758) (CH₂Cl₂), DMAPRoom temperature.R-CONH-R' nih.gov
Carboxylic AcidAmineEDC, HOBt1-methyl-2-pyrrolidinone (NMP)Room temperature.Amide luxembourg-bio.com

Reaction with Benzylamine and Indole-3-Carboxylic Acid Derivatives

A classic and highly effective method for synthesizing amides involves the reaction of an amine with an activated carboxylic acid derivative. Instead of using coupling agents in situ, the carboxylic acid (1-methyl-1H-indole-3-carboxylic acid) can be first converted into a more reactive species, such as an acid chloride or acid anhydride. This activated intermediate is then reacted with benzylamine to form the target amide.

This two-step approach is robust and often provides high yields. The activation step enhances the electrophilicity of the carbonyl carbon, facilitating a rapid reaction with the amine nucleophile. The most common derivative used in this context is the acid chloride, which is discussed in the following section.

Substitution Reactions involving Halogenated Intermediates and Benzylamine

This pathway specifies the use of a halogenated intermediate, most commonly the indole-3-carbonyl chloride. The synthesis begins with the conversion of 1-methyl-1H-indole-3-carboxylic acid to its corresponding acid chloride. This is typically achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. rsisinternational.org Excess chlorinating agent can often be removed by distillation after the reaction is complete. rsisinternational.org

The resulting 1-methyl-1H-indole-3-carbonyl chloride is a highly reactive electrophile. It is then reacted with benzylamine in a nucleophilic acyl substitution reaction. Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine, to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. rsisinternational.org The benzylamine attacks the carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the stable amide bond in this compound. rsisinternational.orgrepec.org

Table 4: Synthesis via Halogenated Intermediates
Acid PrecursorChlorinating AgentAmineBase/SolventProductReference
Indole-3-carboxylic acidThionyl chloride (SOCl₂)BenzylamineTriethylamine (Et₃N) / Chloroform (CHCl₃)N-benzyl-1H-indole-3-carboxamide rsisinternational.orgrepec.org

Chemoselective and Regioselective Amidation Approaches (e.g., with Isocyanates)

The formation of the amide bond in this compound is typically achieved through the coupling of a 1-methyl-1H-indole-3-carboxylic acid derivative with benzylamine. However, achieving high chemoselectivity and regioselectivity is crucial, especially in complex molecules. Direct amidation methods are often challenging due to the potential for an acid-base reaction between the carboxylic acid and the amine, which can be overcome by elevating the reaction temperature to remove the water byproduct. nih.govmdpi.com

A significant challenge in the functionalization of the indole ring is controlling the site of reaction (regioselectivity). While N-substituted indoles often undergo electrophilic substitution at the C3 position, reactions with isocyanates can lead to amidation at different positions depending on the catalyst and reaction conditions.

One effective strategy for the C3-amidation of N-methyl indoles involves the use of isocyanates in the presence of borane (B79455) Lewis acids. rsc.orgrsc.orgcardiff.ac.uk Specifically, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the reaction between N-methyl indole and various aryl isocyanates to yield the corresponding N-aryl-1-methyl-1H-indole-3-carboxamides. rsc.orgcardiff.ac.uk This reaction proceeds with high regioselectivity for the C3 position, providing a direct route to the core structure of interest. The reaction is typically carried out using a catalytic amount of B(C₆F₅)₃. rsc.org While this method focuses on N-aryl amides, the principle extends to the use of benzyl (B1604629) isocyanate for the synthesis of the target compound.

Another approach involves the in situ generation of isocyanates, which are then trapped by the indole nucleus. For instance, 1,4,2-dioxazol-5-ones can undergo thermal decarboxylation followed by a Lossen rearrangement to produce isocyanates. thieme-connect.com These reactive intermediates can then be trapped by indoles in a one-pot procedure to form indole-3-carboxamides with good to excellent yields. thieme-connect.com This metal-free approach offers a chemoselective route to the desired amide products. thieme-connect.com

It is important to note that the choice of catalyst is critical for regiocontrol. For example, rhodium(III) catalysts have been shown to direct the amidation of indoles with isocyanates to the C2 position, while copper(I) iodide can catalyze N-carboxamidation at the N1 position of the indole ring. nih.govresearchgate.net Therefore, for the specific synthesis of the 3-carboxamide derivative, catalyst systems like B(C₆F₅)₃ that favor C3 functionalization are required. rsc.orgcardiff.ac.uk

Derivatization Strategies for Structural Analogs of this compound

The this compound scaffold provides a versatile template for the development of structural analogs through systematic modification at three key positions: the N-benzyl moiety, the indole ring system, and the carboxamide linkage.

The N-benzyl group offers a readily modifiable site for introducing a wide range of substituents to explore structure-activity relationships (SAR). The electronic and steric properties of this group can be fine-tuned by introducing various functional groups onto the phenyl ring.

Research into N-substituted indole-3-carboxamide derivatives has shown that halogenation of the benzyl ring significantly influences biological activity. tandfonline.com For example, analogs have been synthesized where the benzyl group is replaced by 4-chlorobenzyl and 2,4-difluorobenzyl moieties. tandfonline.com These modifications are typically achieved by using the appropriately substituted benzylamine in the final amidation step with 1-methyl-1H-indole-3-carbonyl chloride. tandfonline.com

A systematic study on related (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives highlights the diverse substitutions possible on the N-benzyl ring and their impact on biological activity. Although a different core scaffold, the principles of benzyl ring modification are directly applicable. The table below summarizes various substituents that have been incorporated, demonstrating the chemical feasibility of these modifications.

Compound IDSubstituent (R) on N-Benzyl RingPosition
1-H-
2-CH₃3- (meta)
3-CH₃4- (para)
4-OCH₃2- (ortho)
5-Cl2- (ortho)
6-Cl3- (meta)
7-Cl4- (para)
8-F4- (para)
9-CF₃4- (para)

Data adapted from studies on related N-benzyl carboxamide analogs, illustrating potential modifications. mdpi.com

These examples show that a wide array of electronically diverse substituents can be introduced, allowing for the systematic probing of hydrophobic, steric, and electronic interactions in target binding sites.

The indole nucleus itself can be modified at several positions, most commonly on the benzene (B151609) ring portion (positions 4, 5, 6, and 7). These modifications are typically introduced at an earlier stage of the synthesis, starting from a substituted indole or by functionalizing the 1-methyl-1H-indole-3-carboxylic acid precursor.

A palladium-catalyzed intramolecular oxidative coupling approach has been used to synthesize a variety of substituted 2-methyl-1H-indole-3-carboxylates, which are close analogs. mdpi.com This methodology demonstrates the feasibility of incorporating substituents such as chloro, bromo, and phenoxy groups at various positions on the indole's benzene ring. mdpi.com

Indole Ring PositionSubstituentResulting Precursor Analog
5-ClMethyl 5-chloro-2-methyl-1H-indole-3-carboxylate
5-BrMethyl 5-bromo-2-methyl-1H-indole-3-carboxylate
6-BrMethyl 6-bromo-2-methyl-1H-indole-3-carboxylate
5, 7-Cl, -ClMethyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate
5-OPhMethyl 5-phenoxy-2-methyl-1H-indole-3-carboxylate
Table adapted from literature on substituted indole-3-carboxylates, showcasing viable substitution patterns for the indole core. mdpi.com

Furthermore, SAR exploration of indole-2-carboxamides as anti-Trypanosoma cruzi agents revealed that small, aliphatic, electron-donating groups at the 5-position, such as methyl, ethyl, and cyclopropyl, were favorable for activity, whereas electron-withdrawing groups like halogens led to inactive compounds. This highlights the significant impact that even minor changes to the indole core can have on biological function.

Modifying the carboxamide linker is a less common but powerful strategy to alter the physicochemical properties, metabolic stability, and conformational flexibility of the molecule. This can involve replacing the amide bond with a bioisostere or inserting a spacer to change the distance and orientation between the indole and benzyl moieties.

One approach is to incorporate a heterocyclic ring system that mimics the geometry and hydrogen-bonding capabilities of the amide group. For example, in the synthesis of indole-isoxazole hybrids, a 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid intermediate is prepared. nih.gov This intermediate is then coupled with various amines, effectively replacing the simple carboxamide linker with a more rigid isoxazole (B147169) ring that acts as a scaffold. nih.gov

Another strategy involves extending the linker. In the development of antitubercular agents, a carbonyl piperazine (B1678402) fragment was introduced to tether an indole scaffold and an adamantane (B196018) ring. nih.gov A similar approach could be applied to this compound by first coupling 1-methyl-1H-indole-3-carboxylic acid with a piperazine derivative, followed by benzylation of the distal piperazine nitrogen. This would create a more flexible and extended linkage between the core pharmacophores.

Molecular hybridization involves combining two or more distinct pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or multi-target activity. The this compound structure is an excellent candidate for such strategies.

A notable example is the synthesis of indole-thiazole and indole-thiazolidinone hybrids. This approach begins with a precursor like N-benzyl-3-acetylindole, which is reacted with a substituted thiosemicarbazide (B42300) to form a 3-hydrazinecarbothioamide-N-benzylindole derivative. ekb.eg This intermediate can then be cyclized with α-halocarbonyl compounds to generate hybrid molecules containing thiazole (B1198619) or thiazolidinone rings fused or linked to the indole core. ekb.eg This strategy effectively merges the indole-3-carboxamide concept with other biologically relevant heterocyclic systems.

Another hybridization strategy involves the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones. These compounds are formed through the reaction of an indole-3-carboxaldehyde with an anthranilamide derivative. nih.gov This reaction constructs a quinazolinone ring system directly attached to the C3 position of the indole, creating a fused, rigid hybrid molecule that incorporates pharmacophoric features from both indole and quinazolinone scaffolds. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of N Benzyl 1 Methyl 1h Indole 3 Carboxamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-benzyl-1-methyl-1H-indole-3-carboxamide, the spectrum is expected to show distinct signals for the N-methyl, benzylic methylene (B1212753), amide, and aromatic protons. Based on data from analogs like 1-methyl-1H-indole-3-carbaldehyde and other N-benzyl amides, a predicted spectrum can be outlined. rsc.org The key distinguishing feature would be a singlet corresponding to the three N¹-methyl protons, anticipated to appear around δ 3.90 ppm. rsc.org The two benzylic protons (N-CH₂) are expected to appear as a doublet around δ 4.6-4.7 ppm, coupled to the adjacent amide proton. The amide proton (NH) itself would likely be observed as a triplet further downfield. The protons of the indole (B1671886) ring and the benzyl (B1604629) group would produce a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type. For the target compound, the N¹-methyl carbon is expected to resonate at approximately δ 33-34 ppm, a value extrapolated from the N-methyl group in 1-methyl-1H-indole-3-carbaldehyde. rsc.org The benzylic methylene carbon would appear around δ 43-45 ppm. The amide carbonyl carbon is a key diagnostic signal, typically found significantly downfield around δ 162-165 ppm. rsisinternational.orgnih.gov The remaining signals correspond to the carbons of the indole and benzyl aromatic rings, which span the region from approximately δ 110 to 140 ppm.

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data for this compound Analogs and Predicted Data for the Target Compound.
CompoundGroup¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Reference
N-benzyl-1H-indole-3-carboxamide (Analog)Indole NH~7.8- rsisinternational.org
Amide NH~8.45-
Benzylic CH₂4.7 (s)30
Amide C=O-162
1-methyl-1H-indole-3-carbaldehyde (Analog)N-CH₃3.90 (s)33.69 rsc.org
Aldehyde C=O10.01 (s)184.43
This compound (Predicted)N-CH₃~3.9 (s, 3H)~33-34-
Benzylic CH₂~4.7 (d, 2H)~43-45
Amide NH~6.2-8.5 (t, 1H)-
Amide C=O-~162-165

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 2: Key Infrared Absorption Bands for this compound and its Analogs.
Vibrational ModeExpected Wavenumber (cm⁻¹)NotesReference
N-H Stretch (Amide)3300 - 3350Sharp, characteristic of secondary amides. rsisinternational.org
C-H Stretch (Aromatic)3000 - 3100Signals from indole and benzyl rings. rsisinternational.org
C-H Stretch (Aliphatic)2850 - 2960Signals from N-CH₃ and N-CH₂ groups. repec.org
C=O Stretch (Amide I)1630 - 1660Strong, intense absorption. repec.orgrsisinternational.org
N-H Bend (Amide II)1510 - 1550Often coupled with C-N stretching.-
C=C Stretch (Aromatic)1450 - 1600Multiple bands expected. repec.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. For this compound (C₁₇H₁₆N₂O, MW = 264.33), the [M+H]⁺ ion would be observed at m/z 265.13. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass to several decimal places, confirming the molecular formula.

Electron Ionization (EI), often used in GC-MS, is a higher-energy technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, several key fragmentation pathways are predictable:

Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Amide Bond Cleavage: Scission of the C-N bond of the amide can lead to the formation of the 1-methyl-1H-indole-3-carbonyl cation at m/z 158.

Alpha Cleavage: Cleavage of the bond between the indole ring and the carbonyl group can also occur.

Analyzing these fragments allows for the step-by-step reconstruction of the molecule's structure. Studies on related indazole-3-carboxamides confirm that the formation of the heterocyclic acylium cation is a characteristic fragmentation pathway. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonFormulaFragmentation Pathway
265[M+H]⁺[C₁₇H₁₇N₂O]⁺Protonated Molecule (ESI)
264[M]⁺•[C₁₇H₁₆N₂O]⁺•Molecular Ion (EI)
1581-methyl-1H-indole-3-carbonyl cation[C₁₀H₈NO]⁺Cleavage of amide C-N bond
1301-methyl-1H-indole cation[C₉H₉N]⁺Loss of benzyl isocyanate
106Benzylamine (B48309) cation[C₇H₈N]⁺Cleavage of amide C-N bond with H-transfer
91Tropylium cation[C₇H₇]⁺Benzylic cleavage

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC-MS, UPLC-MS)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and for preliminary purity checks. rsisinternational.orgrsisinternational.org For indole-3-carboxamide derivatives, a common mobile phase consists of a mixture of a nonpolar solvent like n-hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given solvent system. For instance, the analog N-benzyl-1H-indole-3-carboxamide showed an Rf value of 0.82 in a 1:3 mixture of DMF and chloroform. rsisinternational.org

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for determining the purity of a compound. Reversed-phase HPLC (RP-HPLC) is most commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic or trifluoroacetic acid. nih.gov The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. The retention time (tR) is a characteristic property of the compound under specific conditions. Coupling HPLC with a mass spectrometer (HPLC-MS) or using Ultra-High-Performance Liquid Chromatography (UPLC-MS) provides an even more powerful analytical tool, offering purity data and mass confirmation simultaneously. nih.govmdpi.com

Table 4: Chromatographic Data for Indole-3-carboxamide Analogs.
CompoundTechniqueStationary PhaseMobile PhaseResultReference
N-benzyl-1H-indole-3-carboxamideTLCSilica GelDMF/CHCl₃ (1:3)Rf = 0.82 rsisinternational.org
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivativeHPLCNot specifiedNot specifiedPurity: 97.4%, tR = 7.061 min nih.gov
Indole-2-carboxamide derivativesUPLC-MSNot specifiedNot specifiedPurity assessment mdpi.com

Computational Chemistry and Molecular Modeling of N Benzyl 1 Methyl 1h Indole 3 Carboxamide

Quantum Chemical Calculations for Geometric and Electronic Structure Determination (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method used to investigate the geometric and electronic characteristics of N-benzyl-1-methyl-1H-indole-3-carboxamide. nih.gov These calculations can determine optimized molecular geometry, including bond lengths and angles, which often show good agreement with experimental data. windows.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.govwindows.net A smaller energy gap suggests higher reactivity.

Furthermore, these calculations yield several chemical reactivity descriptors. nih.gov Parameters such as chemical hardness, potential, softness, and the electrophilicity index are derived from HOMO and LUMO energies to quantify the molecule's reactive nature. nih.govwindows.net The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Quantum Chemical Parameters (Note: The following values are illustrative for a representative organic molecule and calculated using DFT/B3LYP methods, as specific experimental data for the target compound is not available.)

ParameterValueUnitSignificance
HOMO Energy-6.2eVElectron-donating capacity
LUMO Energy-1.5eVElectron-accepting capacity
Energy Gap (ΔE)4.7eVChemical reactivity and stability
Chemical Hardness (η)2.35eVResistance to change in electron distribution
Electrophilicity Index (ω)1.64eVPropensity to accept electrons
Dipole Moment3.7DebyeMolecular polarity

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For this compound, docking simulations are crucial for identifying potential biological targets and elucidating the molecular basis of its activity. The process involves preparing the 3D structure of the ligand and the target protein, defining a binding site (or "grid"), and then using a scoring algorithm to rank the different binding poses. nih.gov

Docking studies on similar N-benzyl-indole derivatives have demonstrated their ability to bind effectively to the active sites of enzymes like DNA gyrase B. ekb.eg The results typically highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. nih.gov For instance, the sulfonamide group in some molecules is known to interact with Zn+2 ions in the active site of carbonic anhydrase enzymes, enhancing inhibition. nih.gov The binding energy, usually expressed in kcal/mol, provides a quantitative estimate of the ligand's binding strength. researchgate.net

Table 2: Illustrative Molecular Docking Results (Note: This table represents hypothetical docking results against a protein target, as specific data for the target compound is not available.)

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Protein Kinase X-9.5Tyr220, Lys150, Asp280Hydrogen Bond, Pi-Alkyl
Carbonic Anhydrase II-8.8His94, Val121, Thr200Hydrophobic, Metal Coordination (Zn)
DNA Gyrase B-9.1Asp73, Arg76, Gly77Hydrogen Bond, Electrostatic

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of known active molecules (ligand-based). nih.govmdpi.com Once a predictive pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases. frontiersin.org This process rapidly identifies novel compounds that match the pharmacophore and are therefore likely to be active against the target of interest. researchgate.net The identified "hits" can then be subjected to further computational analysis, such as molecular docking, before being prioritized for synthesis and biological testing. nih.gov

Table 3: Example Pharmacophore Model Features (Note: This table illustrates a hypothetical pharmacophore model derived from a series of active indole (B1671886) derivatives.)

Feature TypeNumber of FeaturesGeometric Constraints (Distance in Å)
Aromatic Ring (AR)2AR1 to HBA: 4.5-5.0
Hydrogen Bond Acceptor (HBA)1AR1 to H: 3.2-3.8
Hydrophobic (H)1H to AR2: 6.1-6.7

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com MD simulations are used to assess the stability of the docked pose and analyze the conformational changes in both the ligand and the protein upon binding. nih.gov

In a typical MD simulation, the protein-ligand complex is solvated in a water box, and ions are added to neutralize the system. nih.gov The simulation then calculates the trajectory of atoms over a period, often nanoseconds, by solving Newton's equations of motion. mdpi.com Analysis of the simulation trajectory can provide valuable information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD plot indicates that the system has reached equilibrium. nih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding. mdpi.com

Table 4: Summary of Molecular Dynamics Simulation Analysis (Note: This table presents typical outputs from an MD simulation of a protein-ligand complex.)

Analysis MetricObservationInterpretation
RMSD of LigandStable fluctuation around 0.2 nm after 10 nsThe ligand remains stably bound in the binding pocket.
RMSD of ProteinPlateaued at 0.3 nmThe overall protein structure is stable throughout the simulation.
RMSF of Active Site ResiduesLow fluctuation (< 0.15 nm)Key interacting residues are rigid and maintain contact with the ligand.
Hydrogen Bond AnalysisMaintained for >80% of simulation timeSpecific hydrogen bonds are persistent and critical for binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that influence activity, a QSAR model can be used to predict the potency of newly designed compounds before they are synthesized. nih.gov

For a series of indole derivatives, 2D-QSAR or 3D-QSAR models can be developed. In 2D-QSAR, descriptors are calculated from the 2D structure and can include physicochemical properties, and topological indices. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D alignment of the molecules and provide contour maps that visualize regions where steric, electrostatic, or other fields are favorable or unfavorable for activity. nih.gov

A typical QSAR model is expressed as an equation, and its predictive power is validated using statistical metrics like the squared correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²). nih.gov

Table 5: Example of a 2D-QSAR Model Equation and its Statistical Quality (Note: This table is based on a representative model for a class of indole derivatives.)

QSAR Model
Equation: pIC50 = 8.615 – (0.233 * Descriptor A) – (0.06 * Descriptor B) – (0.005 * Descriptor C) nih.gov
Statistical Parameters:
R² (Training Set)
Q² (Cross-validation)
Descriptor Definitions:
Descriptor A
Descriptor B
Descriptor C

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl 1 Methyl 1h Indole 3 Carboxamide Analogs

Impact of N-Benzyl Group Substitution on Biological Activity and Receptor Interactions

The N-benzyl group serves as a critical component for the biological activity of many indole-3-carboxamide derivatives, with substitutions on the benzyl (B1604629) ring significantly influencing potency and selectivity across various targets, including cannabinoid receptors and cancer-related pathways.

In the context of radiosensitizing agents, the electronic properties of substituents on the N-benzyl moiety play a pivotal role. Studies on analogous N-benzylindole derivatives have shown that incorporating electron-withdrawing groups at the 4-position of the benzyl ring leads to potent radiosensitizing properties. Specifically, analogs featuring -CN, -NO₂, or -COOCH₃ at this position were identified as highly active agents. Conversely, the absence of the N-benzyl group altogether results in compounds that are either inactive or significantly less active, highlighting the necessity of this moiety for the desired biological effect. nih.govresearchgate.net

For analogs targeting cannabinoid receptors, modifications to the N-benzyl group have also demonstrated a clear impact on receptor affinity. For instance, in a series of N-benzyl-1H-indazole-3-carboxamide derivatives, which are structurally similar to the indole (B1671886) counterparts, the introduction of a 4-fluorobenzyl group was a key feature in compounds identified as potent cannabinoid CB1 receptor modulators. This suggests that halogen substitution on the benzyl ring can be a favorable modification for this class of compounds.

The following table summarizes the impact of various substituents on the N-benzyl group on the biological activity of related indole analogs:

Compound Class N-Benzyl Substituent Position Observed Biological Activity
N-Benzylindole Radiosensitizers-CN, -NO₂, -COOCH₃4-positionPotent radiosensitizing activity nih.govresearchgate.net
N-Benzylindole RadiosensitizersUnsubstituted or absent-Inactive or less active nih.gov
N-Benzylindazole Cannabinoid Modulators4-Fluoro4-positionPotent CB1 receptor modulation
N-Aryl(indol-3-yl)glyoxamides4-Chloro-3-nitro4- and 3-positionsPotent anticancer activity researchgate.net
Anticancer Indole DerivativesBenzylN1 of indoleDiminished activity compared to N1-methoxy mdpi.com

Role of Methyl Substitution at Indole N1 in Modulating Pharmacological Profiles

In the context of anticancer activity, the substitution at the N1 position of the indole ring has been shown to have a profound effect. For certain indole derivatives acting as tubulin inhibitors, methyl substitution at the N1 position was found to significantly enhance anticancer activities by approximately 60-fold compared to the unsubstituted analogs. mdpi.com This highlights the strategic importance of the N1-methyl group in optimizing the cytotoxic potential of these compounds. Conversely, in other classes of anticancer indoles, substitution at the N1 position with a methyl or benzyl group was reported to diminish the activity when compared to a methoxy group, indicating that the optimal substituent at this position is highly dependent on the specific molecular scaffold and the targeted biological pathway. mdpi.com

From a biophysical perspective, the N1 position of the indole ring is often involved in crucial interactions with biological targets. The indole NH can act as a hydrogen bond donor. Methylation at this position removes this hydrogen bond donor capability, which can be either beneficial or detrimental to receptor binding, depending on the specific receptor environment. For instance, in studies of indole derivatives targeting the benzodiazepine receptor (BzR), it was observed that all 1-methyl derivatives were inactive. This suggests that the NH of the indole nucleus is engaged in a critical hydrogen bond with the BzR or that the methyl group introduces steric hindrance that prevents proper binding. nih.gov

In contrast, for other targets, N1-methylation can be advantageous. For example, in a series of indole-2-carboxamides, methylating both the amide and the indole nitrogen restored potency and improved the solubility profile. This suggests that for certain targets, the spatial orientation of the molecule, which can be influenced by N1-methylation, is a key determinant of activity. acs.org

The following table summarizes the observed effects of N1-methylation on the pharmacological profiles of various indole derivatives:

Compound Class N1-Substituent Effect on Biological Activity Potential Rationale
Anticancer Indole Tubulin InhibitorsMethyl~60-fold increase in activityEnhanced interaction with tubulin binding site mdpi.com
Other Anticancer Indole DerivativesMethyl or BenzylDiminished activity compared to MethoxySuboptimal electronic or steric properties for the target mdpi.com
Benzodiazepine Receptor LigandsMethylInactivation of the compoundLoss of a critical hydrogen bond or steric hindrance nih.gov
Indole-2-carboxamidesMethyl (in conjunction with amide N-methylation)Restoration of potency and improved solubilityImproved spatial orientation for receptor binding acs.org

Influence of Variations within the Carboxamide Moiety on Target Affinity and Selectivity

The presence and orientation of the carboxamide group are often essential for biological activity. For instance, in the development of inhibitors for Hepatitis C virus (HCV) NS5B polymerase, the carboxamide moiety is a key pharmacophoric element. Docking studies have shown that the carboxamide group can form crucial hydrogen bonds with amino acid residues within the active site of the enzyme. nih.gov Similarly, for indole derivatives targeting HIV-1 reverse transcriptase, the anti-HIV-1 activity was found to be dependent on the presence of the carboxamide moiety at the C2 position, with a shift to the C3 position or replacement with a 2-carboxy hydrazide leading to reduced activity. nih.gov

Furthermore, the flexibility and hydrogen bonding capacity of the carboxamide linker are critical for its function. The carboxamide group is flexible and possesses both polar and hydrophobic properties, allowing it to adapt to the binding pockets of various enzymes and proteins. nih.gov The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming key interactions that anchor the ligand to its target. For example, in the case of indole derivatives inhibiting human liver glycogen phosphorylase (HLGP), the carboxamide moiety forms three hydrogen bonds with the enzyme, with the indole nitrogen also participating in a hydrogen bond with the backbone carbonyl of Glu190. nih.gov

Modifications to the carboxamide group, such as reversing the amide bond or replacing it with bioisosteres, can have a significant impact on activity. In a series of indole-2-carboxamides developed as anti-Trypanosoma cruzi agents, reversing the amide restored potency to a level similar to the parent compound, albeit with increased metabolic instability. acs.org In contrast, replacing the carboxamide with a sulfonamide, a non-classical isostere, resulted in a complete loss of potency. acs.org This highlights the specific structural and electronic requirements of the carboxamide linker for effective target engagement.

The following table summarizes the influence of variations within the carboxamide moiety on the biological activity of indole derivatives:

Compound Class Carboxamide Variation Effect on Biological Activity Rationale
Anti-HIV-1 IndolesShift from C2 to C3 positionReduced activitySuboptimal orientation for target interaction nih.gov
Anti-HIV-1 IndolesReplacement with 2-carboxy hydrazideReduced activityAltered hydrogen bonding and electronic properties nih.gov
Anti-Trypanosoma cruzi Indole-2-carboxamidesReversed amidePotency restoredMaintained key interactions despite altered orientation acs.org
Anti-Trypanosoma cruzi Indole-2-carboxamidesReplacement with sulfonamideComplete loss of potencyUnfavorable electronic and steric properties for the target acs.org
HLGP InhibitorsAddition of groups to the carboxamideModulated inhibitory activityAltered interactions within the enzyme's binding pocket nih.gov

Systematic Evaluation of Substituent Effects on the Indole Ring and Benzyl Moieties

A systematic evaluation of substituents on both the indole ring and the N-benzyl moiety is crucial for understanding the structure-activity relationships of N-benzyl-1-methyl-1H-indole-3-carboxamide analogs and for optimizing their pharmacological properties.

Substituent Effects on the Indole Ring:

Modifications to the indole core can significantly impact biological activity. For instance, in a series of indole-2-carboxylic acid benzylidene-hydrazides developed as apoptosis inducers, substitution at the 3-position of the indole ring was found to be important for apoptotic activity. A 20-fold increase in activity was achieved by introducing a phenyl group at this position. nih.gov Furthermore, in the development of anti-Trypanosoma cruzi agents based on an indole-2-carboxamide scaffold, small, aliphatic, electron-donating groups such as methyl, cyclopropyl, ethyl, or methoxy at the 5-position of the indole ring were favored for potency. Conversely, analogs containing electron-withdrawing groups like halogens or a trifluoromethyl group at the same position were inactive. acs.org

In another study on indole-2-carboxamides as antiproliferative agents, the introduction of a chlorine atom at the 5-position of the indole ring led to a significant increase in potency. The 5,7-dichloro derivative, however, showed slightly lower potency than the 5-chloro derivative, suggesting that a specific substitution pattern is required for optimal activity. nih.gov

Substituent Effects on the N-Benzyl Moiety:

As discussed in section 6.1, substitutions on the N-benzyl group are also critical. For radiosensitizing agents, electron-withdrawing groups at the 4-position of the N-benzyl ring, such as -CN, -NO₂, or -COOCH₃, were found to be essential for potent activity. nih.govresearchgate.net In the context of antioxidant activity, the introduction of a para-fluorobenzyl group at the 1-position of the indole ring had a significant impact on the inhibition of superoxide anion formation, particularly when the benzamide ring was also halogenated. nih.gov

For a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs with anticancer activity, substituents with heteroatoms at the para-position of the N2-benzyl group improved the selectivity for MDA-MB-468 cells. Specifically, analogs with 4-CN or 4-OCF₃ on the N2-benzyl group exhibited the best activity and selectivity. mdpi.com

The following table provides a summary of the effects of systematic substitutions on the indole and benzyl moieties of related analogs:

Scaffold Position Substituent Effect on Biological Activity Compound Class/Target
Indole C3Phenyl20-fold increase in apoptotic activityIndole-2-carboxylic acid benzylidene-hydrazides nih.gov
Indole C5Methyl, Cyclopropyl, Ethyl, MethoxyFavorable for potencyAnti-Trypanosoma cruzi indole-2-carboxamides acs.org
Indole C5Halogens, TrifluoromethylInactiveAnti-Trypanosoma cruzi indole-2-carboxamides acs.org
Indole C5ChlorineIncreased antiproliferative potencyIndole-2-carboxamides nih.gov
N-Benzyl C4-CN, -NO₂, -COOCH₃Potent radiosensitizing activityN-Benzylindole radiosensitizers nih.govresearchgate.net
N-Benzyl C4FluoroIncreased inhibition of superoxide anion formationN-substituted indole-3-carboxamides nih.gov
N-Benzyl C4-CN, -OCF₃Best anticancer activity and selectivity1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides mdpi.com

Conformational Analysis and its Correlation with Biological Performance

The three-dimensional conformation of this compound analogs is a critical determinant of their biological performance. Conformational analysis, often aided by computational modeling and molecular docking studies, provides valuable insights into how these molecules adopt specific spatial arrangements to interact favorably with their biological targets.

The flexibility of the carboxamide linker allows the N-benzyl and indole moieties to adopt various orientations relative to each other. The preferred conformation is one that minimizes steric hindrance and maximizes favorable interactions within the binding pocket of the target protein. For instance, in the development of conformationally constrained analogs of indole-3-carboxamides as CB1 cannabinoid receptor agonists, novel tricyclic structures were synthesized to lock the molecule into a more rigid conformation. These structurally restricted analogs were found to be potent CB1 agonists, and their activity was dependent on the absolute configuration of the chiral center in the tricyclic ring. The preferred enantiomer was even more potent than the structurally unconstrained lead compound, demonstrating that a specific, pre-organized conformation can enhance binding affinity. nih.gov

Molecular docking studies have been instrumental in visualizing the binding modes of these analogs and explaining their structure-activity relationships. For example, in the case of indole derivatives inhibiting human liver glycogen phosphorylase, docking calculations revealed that the indole ring and the carboxamide moiety play a decisive role in the inhibitory activity. The model showed three hydrogen bonds between the indole derivative and the enzyme, including one between the indole nitrogen and the backbone carbonyl of a glutamate residue. nih.gov Such studies help to rationalize the observed SAR and guide the design of new analogs with improved binding characteristics.

In the context of anticancer agents, molecular docking of indole-based sulfonohydrazides into the active site of PI3K p110α revealed that the indole and morpholine scaffolds are crucial for binding. The docking studies showed that the morpholine ring interacts with key amino acid residues through hydrogen bonding, while the indole ring forms hydrophobic interactions. nih.gov These computational insights provide a structural basis for the observed anticancer activity and can be used to design new derivatives with enhanced potency.

Furthermore, for indole-3-carbaldehyde oxime derivatives acting as urease inhibitors, molecular docking studies using an induced-fit docking method were performed to predict the possible binding modes and interactions. The fitness scores obtained from these studies correlated with the experimentally observed inhibitory activities, providing confidence in the predicted binding poses and guiding further optimization efforts. mdpi.com

Rational Design Principles Derived from SAR Studies for Lead Optimization

The systematic Structure-Activity Relationship (SAR) studies conducted on this compound and its analogs have yielded a set of rational design principles that are invaluable for lead optimization. These principles provide a roadmap for medicinal chemists to design and synthesize new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

One of the fundamental principles derived from these studies is the importance of scaffold hopping and bioisosteric replacement . For instance, the replacement of the indole core with a 7-azaindole scaffold has been shown to be an effective strategy to impart selectivity for the CB2 receptor over the CB1 receptor in synthetic cannabinoids. nih.gov Similarly, the use of bioisosteres for the amide bond, such as 1,2,3-triazoles or oxadiazoles, can be explored to improve physicochemical properties like solubility, which often hamper biological assays. nih.gov

Another key design principle is the strategic introduction of substituents to modulate activity and selectivity . As detailed in previous sections, the electronic nature and position of substituents on both the indole and N-benzyl rings are critical. For example, electron-withdrawing groups at the 4-position of the N-benzyl ring enhance radiosensitizing activity, while small, electron-donating groups at the 5-position of the indole ring are favorable for anti-Trypanosoma cruzi activity. nih.govacs.org This knowledge allows for the targeted modification of lead compounds to enhance their desired biological effects.

Conformational constraint is another powerful strategy for lead optimization. By rigidifying the molecular structure, it is possible to lock the compound in its bioactive conformation, thereby increasing potency and selectivity. The development of tricyclic indole-3-carboxamides as potent CB1 agonists is a prime example of this approach, where the preferred enantiomer of the conformationally constrained analog was more potent than the flexible lead compound. nih.gov

Furthermore, optimizing pharmacokinetic properties (ADME) is a crucial aspect of lead optimization. SAR studies can provide insights into how structural modifications affect properties like solubility and metabolic stability. For example, in a series of indole-2-carboxamides, N-methylation of both the amide and indole nitrogens not only restored potency but also improved the solubility profile. acs.org Reducing the lipophilicity of a compound by adding polar groups can also be a strategy to reduce efflux by transporters, thereby improving oral bioavailability. youtube.com

Finally, computational modeling and molecular docking play an integral role in rational drug design. By providing a structural basis for the observed SAR, these in silico tools can help to prioritize the synthesis of new analogs and guide the design of compounds with improved binding affinity and selectivity. nih.govnih.govmdpi.com

Advanced Research Directions and Future Perspectives for N Benzyl 1 Methyl 1h Indole 3 Carboxamide

Strategies for Optimizing Potency, Selectivity, and Biological Performance

The future development of N-benzyl-1-methyl-1H-indole-3-carboxamide hinges on systematic optimization to enhance its biological activity. Structure-activity relationship (SAR) studies are central to this effort. Previous research on related indole-3-carboxamides has demonstrated that this scaffold is highly tunable. For instance, optimization of a series of indole-3-carboxamides as renin inhibitors led to compounds with remarkable potency, with the most effective displaying an IC₅₀ value of 2 nM. nih.gov

Key optimization strategies would involve:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzyl ring can significantly impact binding affinity and selectivity for target proteins.

Substitution on the Indole (B1671886) Core: Exploring different substituents on the benzene (B151609) portion of the indole ring could modulate the electronic properties and steric profile of the molecule.

Alterations to the N-1 Methyl Group: While the methyl group at the N-1 position stabilizes the compound, exploring other small alkyl or functionalized groups could further refine its biological properties. nih.gov Previous studies on indole-3-carbinol (B1674136) derivatives have shown that substituents on the nitrogen at position 1 can increase potency by stabilizing the compound. nih.gov

Development of Novel Hybrid Molecules Incorporating the Indole-3-carboxamide Scaffold

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing multi-target ligands or enhancing the activity of a primary scaffold. The this compound core is an excellent candidate for this approach.

A pertinent example is the development of 1-benzyl-indole hybrid thiosemicarbazones. rsc.orgnih.gov In these hybrids, the indole scaffold is combined with a thiosemicarbazone moiety, a known pharmacophore with a strong ability to chelate copper ions in the active site of enzymes like tyrosinase. rsc.org This strategy has yielded compounds with significant inhibitory potential against mushroom tyrosinase, an enzyme implicated in skin pigmentation disorders and fruit browning. rsc.org SAR analysis of these hybrids revealed that substitutions on the phenyl ring of the thiosemicarbazone portion significantly influenced inhibitory activity. rsc.org

Future research could explore hybridizing the this compound scaffold with other pharmacologically active moieties to target different diseases. This could lead to the creation of novel compounds with unique, multi-faceted mechanisms of action. mdpi.com

Base Scaffold Hybrid Moiety Example Derivative (Substitution) Biological Activity (IC₅₀)
1-benzyl-indoleThiosemicarbazone4-chlorophenyl12.40 ± 0.26 μM (Tyrosinase Inhibition) rsc.org
1-benzyl-indoleThiosemicarbazone4-methylphenyl15.60 ± 0.41 μM (Tyrosinase Inhibition) rsc.org
1-benzyl-indoleThiosemicarbazone2,4-dichlorophenyl13.20 ± 0.38 μM (Tyrosinase Inhibition) rsc.org

Integration of Advanced Computational Methodologies for Expedited Drug Discovery

Advanced computational tools are indispensable for modern drug discovery, offering a way to rationalize experimental findings and accelerate the design-synthesis-test cycle. mdpi.com For this compound, computational methodologies can be applied in several ways:

Molecular Docking: This technique can predict the binding poses and affinities of novel derivatives within the active site of various target proteins. mdpi.comresearchgate.net Docking studies can help prioritize which compounds to synthesize, saving time and resources. mdpi.com For example, docking has been used to ascertain the binding mode and efficiency of other N-substituted 1H-indole derivatives. researchgate.net

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened in silico against panels of biological targets to identify potential hits for specific diseases.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. rsc.org This helps in the early identification of candidates with poor pharmacokinetic profiles, allowing for their modification or elimination before costly synthesis.

Quantum Mechanics (QM) Studies: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the compound, providing insights that can guide the design of more potent analogues. researchgate.netresearchgate.net

By integrating these computational approaches, researchers can make more informed decisions, streamlining the discovery of lead compounds with desirable biological activity and drug-like properties.

Exploration of Novel Biological Targets and Therapeutic Applications (Preclinical Focus)

The indole carboxamide framework is a versatile scaffold with documented activity against a variety of biological targets. This suggests that this compound and its derivatives could have therapeutic potential across multiple disease areas. Future preclinical research should focus on screening this compound and its optimized analogues against a diverse panel of targets.

Based on the activities of related compounds, potential targets and applications include:

Enzyme Inhibition: The scaffold has shown promise for inhibiting various enzymes. Indole-3-carboxamides have been developed as potent renin inhibitors for hypertension. nih.gov Furthermore, the N-benzyl indole moiety is a foundational framework for developing tyrosinase inhibitors. rsc.org Other enzymes like Poly (ADP-ribose) Polymerase-1 (PARP-1) and cholinesterases are also potential targets.

Receptor Modulation: Indole carboxamides have been investigated as ligands for cannabinoid receptors (CB1), suggesting potential applications in pain, inflammation, and neurological disorders.

Oncology: PARP-1 inhibitors are used in cancer therapy, making this a promising avenue. Additionally, some indole derivatives have shown anti-proliferative properties in human breast cancer cells. nih.gov

The table below summarizes potential targets for the indole-3-carboxamide scaffold, highlighting the broad therapeutic potential.

Potential Biological Target Associated Therapeutic Area Relevance of Scaffold
ReninCardiovascular (Hypertension)Indole-3-carboxamides have been optimized into potent inhibitors. nih.gov
TyrosinaseDermatology, CosmeticsThe N-benzyl indole moiety is a key framework for tyrosinase inhibitors.
PARP-1OncologyThe indole carboxamide scaffold is being evaluated for PARP-1 inhibition.
Cholinesterases (AChE, BuChE)Neurodegenerative (e.g., Alzheimer's)N-benzyl substituted carboxamides are explored as inhibitors.
Cannabinoid Receptor 1 (CB1)Neurology, Pain ManagementThe indole carboxamide framework is a viable scaffold for CB1 agonists.

Translational Research Potentials in Preclinical Models

Once optimized derivatives of this compound with high potency and selectivity are identified through in vitro screening, the next critical phase is to assess their potential in translational preclinical models. This step is essential to bridge the gap between initial discovery and potential clinical utility.

The focus of this research would be:

Cell-Based Assays: Moving from isolated enzyme or receptor assays to more complex cell-based models of disease. For instance, if a derivative shows potent PARP-1 inhibition, its anti-proliferative effects would be tested against a panel of human cancer cell lines. nih.gov

In Vivo Animal Models: Promising candidates from cell-based studies would advance to evaluation in animal models of specific diseases (e.g., rodent models of hypertension, cancer, or neurodegeneration). These studies are crucial for providing proof-of-concept of the compound's efficacy in a living organism.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In parallel with efficacy studies, animal models would be used to determine the compound's PK profile (how the body processes the drug) and its PD relationship (the drug's effect on the body), which are critical for understanding its therapeutic window.

This translational phase is a necessary and rigorous step to validate the therapeutic hypothesis and gather the data required to justify any future progression towards clinical development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-benzyl-1-methyl-1H-indole-3-carboxamide?

  • Methodology : The carboxamide group can be introduced via coupling reactions between 1-methylindole-3-carboxylic acid and benzylamine. Use coupling agents like EDCI or DCC in anhydrous conditions. For benzylation, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize aryl group introduction. Ensure inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How is the structural integrity of this compound confirmed?

  • Characterization : Employ ¹H/¹³C NMR to verify substituent positions and purity. IR spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹). For crystallographic validation, use X-ray diffraction with SHELX refinement (SHELXL for small-molecule structures) to resolve bond lengths/angles .

Q. What purification methods are effective for isolating this compound?

  • Techniques : Silica gel column chromatography with gradients (e.g., petroleum ether/ethyl acetate 90:10 → 50:50) removes byproducts. Recrystallization from ethanol or DCM/hexane mixtures enhances purity. Monitor via TLC and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Approach : Perform molecular docking (AutoDock, Schrödinger) against targets like α-glucosidase or kinases. Validate with MD simulations (GROMACS) to assess binding stability. Compare with structurally similar indole derivatives (e.g., antimicrobial or anticancer analogs) to infer activity .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Solutions : Use SHELXL to refine disordered regions or twinned crystals. Cross-validate with NMR/IR data to confirm functional groups. For electron density ambiguities, apply Hirshfeld surface analysis or DFT calculations to model alternative conformations .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Experimental Design : Synthesize analogs with varied substituents (e.g., halogenation at indole C5 or benzyl group modification). Test in bioassays (e.g., antimicrobial MIC assays, kinase inhibition). Use multivariate analysis (PCA or QSAR) to correlate structural features with activity .

Q. How to troubleshoot low yields in the benzylation step?

  • Optimization : Screen catalysts (Pd(PPh₃)₄ vs. CuI), adjust temperature (80–120°C), and optimize stoichiometry (1.2–1.5 eq benzyl halide). Use coupling agents (HBTU/HOBt) for amide bond formation. Monitor reaction progress via LC-MS to identify intermediates/byproducts .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Techniques : Powder X-ray diffraction (PXRD) identifies crystalline phases. Differential scanning calorimetry (DSC) detects melting point variations. Solid-state NMR (¹³C CP/MAS) resolves conformational differences in the indole-benzyl backbone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.